3-ethoxy-N-(1H-indazol-5-yl)benzamide

Description

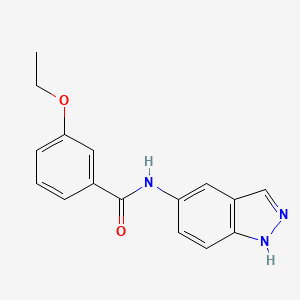

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-N-(1H-indazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-2-21-14-5-3-4-11(9-14)16(20)18-13-6-7-15-12(8-13)10-17-19-15/h3-10H,2H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMYPEJRWQHFJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Modifications

Approaches to the Synthesis of the Indazole Core

The indazole ring is a crucial pharmacophore found in numerous biologically active compounds. nih.gov Its synthesis is a well-explored area of heterocyclic chemistry, with methods focusing on both the construction of the bicyclic system and the strategic introduction of functional groups.

Regioselective Functionalization Strategies

A significant challenge in indazole chemistry is controlling the regioselectivity of substitutions, particularly N-alkylation, as the indazole nitrogen atoms (N1 and N2) exhibit distinct nucleophilicity. beilstein-journals.org The formation of N1- and N2-substituted isomers is common, with the product ratio heavily dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. beilstein-journals.orgbeilstein-journals.org

Recent studies have focused on developing highly regioselective methods. For instance, density functional theory (DFT) calculations have been used to understand and predict the outcomes of N-alkylation. nih.gov These studies suggest that in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of a cesium base can promote N1 substitution through a chelation mechanism. beilstein-journals.orgnih.gov Conversely, other non-covalent interactions can be leveraged to favor the formation of N2-substituted products. nih.gov The inherent thermodynamic stability of 1H-indazoles over their 2H-tautomers also plays a role in the prevalence of N1-substituted products in many reactions. nih.govbeilstein-journals.org

Control over substitution is not limited to the nitrogen atoms. Rhodium(III)-catalyzed C–H bond functionalization of azobenzenes allows for regioselective synthesis, where steric and electronic effects of the substrates guide the position of the new bond formation. nih.govacs.org

Methodological Advancements in Indazole Ring Formation

Classical methods for indazole synthesis often involve the cyclization of ortho-substituted phenylhydrazines. However, modern advancements have introduced more efficient and versatile routes. These new methodologies often feature the use of transition-metal catalysts to facilitate key bond-forming steps.

One-pot, multi-component reactions have gained traction for their efficiency. For example, 2-aryl-2H-indazoles can be synthesized in good yields through a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, using a CuI/TMEDA catalyst system. caribjscitech.com This approach benefits from readily available starting materials and straightforward product separation. caribjscitech.com Other copper-catalyzed methods focus on forming the critical N-N bond through the cyclization of ketimines derived from o-aminobenzonitriles. nih.gov

Palladium-catalyzed reactions, such as the oxidative benzannulation between pyrazoles and internal alkynes, offer another route to construct the indazole skeleton. nih.gov More recent innovations include rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes, which provides a highly functional group-compatible, one-step synthesis of N-aryl-2H-indazoles. nih.govacs.org

A selection of modern synthetic methods for the indazole core is summarized below.

| Method | Key Reagents/Catalyst | Starting Materials | Product Type | Reference |

| C-H Bond Functionalization | [Cp*RhCl2]2, AgSbF6 | Azobenzene, Aldehyde | N-Aryl-2H-Indazole | nih.govacs.org |

| Three-Component Reaction | CuI, TMEDA, NaN3 | 2-Bromobenzaldehyde, Primary Amine | 2-Aryl-2H-Indazole | caribjscitech.com |

| Oxidative Benzannulation | Pd(OAc)2, P(tBu)3·HBF4 | Pyrazole (B372694), Internal Alkyne | 1H-Indazole | nih.gov |

| Cu-Mediated N-N Formation | Cu(OAc)2, O2 | o-Aminobenzonitrile, Organometallic Reagent | 1H-Indazole | nih.gov |

| Precursor Cyclization | Hydroxylamine | 2-Formyl Dialkylaniline | N-Alkyl Indazole | nih.gov |

Construction of the Benzamide (B126) Moiety

The formation of the benzamide portion of the target molecule involves creating a stable amide linkage between the 5-amino group of the indazole core and the carboxylic acid function of the 3-ethoxybenzoyl group.

Amidation Reactions and Coupling Techniques

The synthesis of the N-(1H-indazol-5-yl)benzamide scaffold typically begins with a suitable precursor, such as 5-nitro-1H-indazole. The nitro group is reduced to an amine (5-amino-1H-indazole), commonly using reagents like tin(II) chloride (SnCl2) in ethanol. nih.govresearchgate.net This amine then serves as the nucleophile for the subsequent amidation reaction.

The most conventional method for forming the amide bond is the reaction of the amine with an activated carboxylic acid derivative, typically an acyl chloride like 3-ethoxybenzoyl chloride. wikipedia.orgsemanticscholar.org This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct. nih.gov

Alternative and more modern amidation strategies have been developed to avoid the use of harsh or expensive reagents. Oxidative amidation, for instance, can form amides directly from aldehydes and amines. nih.gov One such method employs a copper-based metal-organic framework (Cu-MOF) as a recyclable catalyst with N-chlorosuccinimide and tert-butyl hydroperoxide as oxidants. nih.gov Another approach involves the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in a superacid medium. nih.gov

Introduction of Ethoxy Substitution Patterns

The 3-ethoxybenzoyl moiety is prepared from precursors like 3-hydroxybenzoic acid. The ethoxy group is introduced via a Williamson ether synthesis, where a deprotonated hydroxyl group reacts with an ethylating agent such as ethyl bromide or ethyl iodide. To facilitate this, the carboxylic acid is often protected as an ester (e.g., a methyl or ethyl ester) during the etherification step.

Following the introduction of the ethoxy group, the ester is hydrolyzed back to a carboxylic acid. The resulting 3-ethoxybenzoic acid is then converted into a more reactive species for amidation. A standard method for this activation is the reaction with a chlorinating agent like thionyl chloride or oxalyl chloride to form 3-ethoxybenzoyl chloride. wikipedia.orgtaylorandfrancis.com This acyl chloride can then be directly coupled with 5-amino-1H-indazole. taylorandfrancis.com

Derivatization Strategies for Analog Development

To explore structure-activity relationships (SAR), medicinal chemists synthesize a variety of analogs of a lead compound. For 3-ethoxy-N-(1H-indazol-5-yl)benzamide, derivatization can occur at several key positions.

Modification of the Indazole Core:

N1-Substitution: The N1 position of the indazole ring is a common site for modification. Alkylation, arylation, or acylation at this position can significantly alter the compound's properties. beilstein-journals.orgnih.gov For example, reacting the indazole with various alkyl halides or other electrophiles can introduce diverse functional groups. beilstein-journals.org

Ring Substitution: Substituents can be added to the benzene (B151609) ring portion of the indazole. A synthetic scheme for N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)benzenesulfonamide demonstrates the introduction of an ethoxy group at the C6 position of the indazole ring, showcasing a strategy to create analogs with altered electronic and steric profiles. researchgate.net

Modification of the Benzamide Moiety:

Aromatic Ring Substitution: The substitution pattern on the benzoyl ring can be varied. Analogs could be synthesized using different alkoxybenzoyl chlorides (e.g., 2-ethoxy, 4-ethoxy) or by introducing other substituents like halogens, alkyl, or nitro groups to probe their effect on activity. wikipedia.org

Linker Modification: The amide linker itself can be altered. For instance, creating propenamide analogs, as seen in the synthesis of (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides, introduces conformational constraints and changes the spacing between the two aromatic systems. rsc.orgrsc.org

Structural Variations on the Indazole Ring

Modifications to the indazole ring are crucial for exploring the structure-activity relationships of this scaffold. Research on closely related N-(indazol-5-yl)benzenesulfonamide analogues demonstrates common synthetic alterations at the N1 and C3 positions of the indazole core.

Key variations include:

N-Alkylation: The nitrogen at the N1 position of the indazole ring is a common site for substitution. Studies on related compounds have shown successful alkylation with small alkyl groups such as methyl and allyl. nih.govnih.govnih.gov For example, N-(1-Allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methylbenzenesulfonamide and N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide were synthesized from their respective 1-allyl- or 1-methyl-5-nitroindazole precursors. nih.govnih.govnih.gov

C3-Position Substitution: The C3 position of the indazole ring can also be modified. Halogenation, such as the introduction of a chlorine atom, has been reported in the synthesis of these sulfonamide analogues. nih.govnih.govnih.gov

The table below summarizes documented structural variations on the indazole ring of analogous compounds.

| Position | Modification | Example Compound Name | Reference |

| N1 | Methylation | N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | nih.govnih.gov |

| N1 | Allylation | N-(1-Allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methylbenzenesulfonamide | nih.gov |

| C3 | Chlorination | N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | nih.govnih.gov |

Substituent Modifications on the Benzamide Phenyl Ring

The phenyl ring of the benzamide moiety offers another avenue for structural diversification. The nature and position of substituents on this ring can significantly influence the compound's properties. In studies of related N-substituted benzamides, various substitutions on this phenyl ring are explored. nih.gov For instance, the synthesis of substituted (pyridin-4-yl)phenyl-2-methoxybenzamide derivatives highlights the introduction of a methoxy (B1213986) group at the C2 position of the benzamide ring. nih.gov Preliminary structure-activity relationship studies on other series of benzamides have indicated that introducing chloro or nitro groups onto the benzamide phenyl ring can also be a key modification strategy. nih.gov

Commonly explored substitutions in related compound series include:

Alkoxy groups (e.g., methoxy)

Halogens (e.g., chlorine)

Nitro groups

Linker Modifications and Bioisosteric Replacements

The amide bond is a central feature of the this compound structure, but it can be susceptible to metabolic cleavage. Replacing the amide linker with a bioisostere—a group with similar physical or chemical properties—is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. researchgate.net

| Original Linker | Bioisosteric Replacement | Example Structure | Reference |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | nih.govnih.gov |

Beyond sulfonamides, a wide range of other amide bioisosteres are utilized in drug design. researchgate.net These include various five-membered heterocycles which can mimic the geometry and hydrogen bonding characteristics of the amide group. researchgate.net Examples of potential bioisosteric replacements include:

1,2,4-Oxadiazole researchgate.net

1,3,4-Oxadiazole researchgate.net

1,2,3-Triazole researchgate.net

The replacement of an amide bond with such heterocycles can lead to new chemical entities with potentially improved properties. researchgate.net

Purification and Isolation Techniques in Synthetic Research

The purification and isolation of the target compound are critical steps in the synthetic process to ensure high purity for subsequent analysis and evaluation. For indazole derivatives and their analogues, standard chromatographic and recrystallization techniques are routinely employed. nih.govnih.govnih.gov

Flash Chromatography: This is a common method for purifying crude reaction products. In the synthesis of related N-(indazol-5-yl)benzenesulfonamide compounds, flash chromatography is frequently used. nih.govnih.govnih.govnih.gov The stationary phase is typically silica (B1680970) gel, and the mobile phase is often a mixture of non-polar and polar solvents. A common eluent system described for these types of compounds is a mixture of ethyl acetate (B1210297) and hexane, with ratios adjusted to achieve optimal separation (e.g., 1:4 or 2:8 v/v). nih.govnih.govnih.govnih.gov

Recrystallization: This technique is used to obtain highly pure crystalline solids from the material purified by chromatography. Ethanol is a frequently cited solvent for the recrystallization of N-(indazol-5-yl)benzenesulfonamide analogues, yielding the final product with high purity suitable for characterization and analysis. nih.govnih.govnih.govnih.gov

Analytical Confirmation in Synthetic Chemistry Research

The structural confirmation of newly synthesized compounds like this compound and its analogues is established using a combination of spectroscopic and spectrometric methods. For crystalline solids, X-ray crystallography provides definitive proof of structure.

X-ray Crystallography: This powerful technique provides the precise three-dimensional arrangement of atoms in a crystal. Several sulfonamide analogues of the title compound have been characterized by single-crystal X-ray diffraction. nih.govnih.govnih.govnih.gov This analysis confirms the connectivity of the atoms and provides detailed geometric information such as bond lengths, bond angles, and dihedral angles between the different ring systems. nih.govnih.gov

The table below presents crystallographic data collected for representative analogues.

| Parameter | N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide nih.govnih.gov | N-(1-Allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide nih.gov |

| Chemical Formula | C₁₇H₁₈ClN₃O₄S | C₁₉H₂₀ClN₃O₄S |

| Formula Weight | 395.85 | 421.89 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 8.5296 (9) | 16.516 (3) |

| b (Å) | 8.6165 (9) | 8.5919 (17) |

| c (Å) | 12.9821 (14) | 14.288 (3) |

| α (°) | 91.810 (6) | 90 |

| β (°) | 102.566 (5) | 107.03 (3) |

| γ (°) | 100.514 (5) | 90 |

| V (ų) | 913.10 (17) | 1941.3 (7) |

| Z | 2 | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are fundamental for structural elucidation. ¹H-NMR provides information on the number and environment of hydrogen atoms, while ¹³C-NMR details the carbon framework of the molecule. These techniques are essential for confirming the presence of key functional groups and the substitution patterns on the aromatic rings. doi.org

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, which helps to confirm its elemental composition. doi.org

Molecular Mechanisms and Biological Target Interactions

Identification of Potential Biological Targets

The therapeutic potential of a chemical entity is defined by its interaction with biological macromolecules. For 3-ethoxy-N-(1H-indazol-5-yl)benzamide, its structural components, the indazole and benzamide (B126) moieties, are known to interact with several classes of enzymes, particularly protein kinases. While direct studies on this exact compound are limited, research on structurally related molecules provides significant insights into its likely biological targets.

Enzyme Modulation Beyond Kinases (e.g., IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme involved in tryptophan metabolism and has emerged as a significant target in cancer immunotherapy. There is evidence that benzimidazole (B57391) analogues can act as IDO1 inhibitors by coordinating with the heme iron in the enzyme's active site. nih.gov Given the structural similarities between benzimidazole and indazole, it is conceivable that indazole-benzamide compounds could also interact with IDO1, although direct evidence for this compound is currently lacking.

Ligand-Target Binding Characterization

The precise manner in which a ligand binds to its target is crucial for its inhibitory activity and selectivity. For indazole-based kinase inhibitors, the indazole nitrogen atoms often form key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket. nih.gov

In a study of a closely related compound, N-(6-(3-ethoxyphenyl)-1H-indazol-3-yl)benzamide, binding to FGFR1 was characterized. nih.gov The indazole nitrogens formed crucial hydrogen bonds with residues in the kinase hinge region. nih.gov The 3-ethoxy group was found to occupy a specific hydrophobic pocket, contributing to the stabilization of the binding conformation. nih.gov This suggests that the ethoxy group in this compound could similarly influence its binding affinity and selectivity for certain kinases by interacting with specific subpockets.

Molecular docking studies of other benzamide-based inhibitors have further elucidated binding modes. For example, in the case of benzamide HDAC inhibitors, the carbonyl oxygen and the amide nitrogen of the benzamide group are critical for coordinating with the zinc ion in the active site. universiteitleiden.nl

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Elements

The fundamental structure of N-(1H-indazol-5-yl)benzamides incorporates several key elements that are crucial for their interaction with biological targets. The indazole ring itself is a significant pharmacophore, capable of engaging in various non-covalent interactions. researchgate.net The bicyclic system's aromatic nature allows for π-π stacking interactions with aromatic residues in a protein's binding site.

A critical component of this chemical scaffold is the amide linker. Studies on analogous indazole-3-carboxamides have demonstrated that the specific regiochemistry of this linker is vital for inhibitory activity. For instance, indazole-3-carboxamides were found to be active inhibitors of calcium influx, whereas their reverse amide isomers were inactive. nih.gov This highlights the importance of the precise orientation of the hydrogen bond donor (N-H) and acceptor (C=O) functionalities of the amide bridge for effective target engagement.

The core pharmacophore can be summarized as comprising:

An indazole scaffold for anchoring within the binding pocket.

A hydrogen bond donating N-H group on the indazole ring.

A central amide linker with a specific vector for hydrogen bonding.

A substituted phenyl ring that can be modified to fine-tune activity.

Impact of Indazole Ring Substitution on Biological Activity

Modifications to the indazole ring have a profound effect on the biological activity of this class of compounds.

The substitution at the N1 position of the indazole ring is a key determinant of activity. In many cases, an unsubstituted N-H is preferred as it can act as a hydrogen bond donor. nih.gov For instance, in a series of indazole arylsulfonamides, N1-benzyl groups with an α-amino acyl group were found to be potent, but the basicity of the amino group could negatively impact oral absorption. acs.org The necessity of the N-H group for hydrogen bonding is a recurring theme in the SAR of indazole-based inhibitors.

The position and electronic nature of substituents on the carbocyclic part of the indazole ring are critical for modulating potency. Studies on indazole arylsulfonamides as CCR4 antagonists revealed that methoxy- or hydroxyl-containing groups at the C4-position were more potent. acs.org In contrast, only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being preferred. acs.org This suggests that the steric bulk and electronic properties of substituents at different positions on the indazole ring play a significant role in optimizing interactions with the target protein.

The following table summarizes the impact of indazole ring substitution on the inhibitory activity of a series of fibroblast growth factor receptor (FGFR) inhibitors.

| Compound | R1 | R2 | R3 | IC50 (µM) |

| 1 | H | H | H | >100 |

| 2 | OMe | H | H | 25 |

| 3 | H | OMe | H | 50 |

| 4 | H | H | OMe | 10 |

Influence of Benzamide (B126) Phenyl Ring Modifications on Activity

Alterations to the benzamide phenyl ring provide another avenue for optimizing the biological activity of these compounds.

The ethoxy group at the 3-position of the benzamide ring plays a significant role in the activity of the title compound. While direct studies on 3-ethoxy-N-(1H-indazol-5-yl)benzamide are limited, research on analogous series provides valuable insights. The presence of an alkoxy group at this position can influence the conformation of the molecule and provide an additional hydrogen bond acceptor site. In a series of inhibitors, the 3-position of the benzamide ring was found to be a key area for modification. The introduction of small alkoxy groups, such as methoxy (B1213986) or ethoxy, is often beneficial for activity.

The following table illustrates the effect of different substituents on the benzamide phenyl ring on the inhibitory activity of a generic N-(1H-indazol-5-yl)benzamide series.

| Compound | Substituent on Phenyl Ring | IC50 (nM) |

| 5 | H | 500 |

| 6 | 3-OCH3 | 150 |

| 7 | 3-OC2H5 | 120 |

| 8 | 4-Cl | 200 |

| 9 | 3,4-diCl | 80 |

Linker Region Contributions to SAR

In a study of structurally related (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides, which feature a longer propenamide linker, the geometry of the linker was found to be a key determinant of activity. researchgate.net The (E)-configuration of the double bond in the propenamide linker was essential for potent histone deacetylase (HDAC) inhibition, suggesting that a specific spatial arrangement of the indazole and the hydroxamic acid pharmacophores is necessary for optimal interaction with the enzyme's active site. researchgate.net This highlights the importance of the linker's stereochemistry in orienting the key binding groups.

Furthermore, the stability of the linker is a significant factor in the activity of drug conjugates. In studies of small molecule-drug conjugates, the choice of dipeptide linkers, which are cleaved by specific enzymes at the target site, was shown to be critical for therapeutic efficacy. For instance, conjugates with valine-citrulline and valine-alanine linkers demonstrated greater serum stability and superior therapeutic activity compared to those with other dipeptide linkers. This suggests that the susceptibility of the linker to cleavage can be fine-tuned to control drug release and activity.

In the context of this compound, the amide linker provides a degree of rotational freedom. The planarity of the amide bond can influence the relative orientation of the indazole and benzamide rings. Computational studies on similar benzamide derivatives have shown that the dihedral angle between the aromatic rings is a key conformational parameter. nih.gov The ethoxy group at the 3-position of the benzamide ring can influence this orientation through steric and electronic effects, potentially favoring a conformation that is more amenable to binding with its biological target.

The nature of the substituents on the benzamide ring, in conjunction with the linker, also plays a crucial role. In a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, modifications to the benzamide ring, such as the introduction of methoxy and fluoro groups, led to significant changes in G protein-coupled receptor-35 (GPR35) agonistic potency. bohrium.com This indicates that the electronic properties and steric bulk of substituents on the benzamide moiety, which are held in a specific orientation by the amide linker, are critical for activity.

The table below summarizes the impact of linker modifications in related indazole and benzamide derivatives, providing insights into the potential SAR of the linker region in this compound.

| Scaffold | Linker Modification | Effect on Activity | Reference |

| (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides | (E)-propenamide vs. (Z)-propenamide | (E)-isomer essential for potent HDAC inhibition | researchgate.net |

| Acetazolamide-drug conjugates | Dipeptide linkers (e.g., val-cit, val-ala) | Linker stability and cleavage influence anti-tumor activity | |

| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives | Substituents on benzamide ring | Methoxy and fluoro groups modulate GPR35 agonistic potency | bohrium.com |

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. The presence of chiral centers or geometric isomers can lead to significant differences in the biological activity, pharmacokinetics, and toxicity of enantiomers or diastereomers.

For the specific compound this compound, there are no chiral centers in its core structure. However, the introduction of chiral substituents on either the indazole or benzamide rings would create stereoisomers with potentially different activity profiles. The importance of stereochemistry is well-documented in many classes of bioactive molecules. For example, in a series of kinesin spindle protein inhibitors, the (+)-enantiomer of a complex benzamide derivative, AZD4877, was identified as the active therapeutic agent, demonstrating excellent biochemical potency and favorable pharmaceutical properties. nih.gov This underscores that a specific stereochemical configuration is often required for optimal interaction with a chiral biological target like an enzyme or receptor.

Conformational isomerism, which relates to the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is also a critical stereochemical consideration. The amide linker in this compound allows for rotation, leading to different conformers. The relative orientation of the indazole and benzamide rings can be influenced by intramolecular hydrogen bonds and steric interactions. A conformational study of a new class of bioactive compounds highlighted that intramolecular hydrogen bonds can stabilize specific conformations, which in turn dictates the biological activity. In the case of this compound, the ethoxy group could potentially form a weak intramolecular hydrogen bond with the amide proton, influencing the preferred conformation.

The planarity of the indazole ring system and its dihedral angle with the benzamide ring are also important stereochemical features. In a crystallographic study of N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide, the dihedral angle between the indazole system and the benzene (B151609) ring was found to be 47.92(10)°. nih.gov This specific orientation is likely important for its crystal packing and may also be relevant for its interaction with a biological target.

In the study of (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides, the geometric isomerism of the propenamide linker was paramount to its activity. researchgate.net The (E)-isomer, where the indazole and the amide group are on opposite sides of the double bond, was significantly more active, indicating that the distance and geometry between the two key pharmacophoric groups are tightly constrained.

The following table presents data on the antileishmanial activity of 3-alkoxy-1-benzyl-5-nitroindazole derivatives, which, while not direct analogs, illustrate how changes in a substituent that is conformationally flexible can impact biological activity. The length and nature of the alkoxy chain influence the compound's properties and its interaction with the biological target.

| Compound | Substituent at 3-O position | Antileishmanial Activity (IC50 in µM) | Reference |

| NV4 | -(CH2)2-N(CH3)2 | >20 | |

| NV6 | -(CH2)3-N(CH3)2 | 1.8 ± 0.2 | |

| NV8 | -(CH2)4-N(CH3)2 | 1.3 ± 0.1 | |

| NV11 | -(CH2)2-Br | >20 | |

| NV12 | -(CH2)3-Br | 8.5 ± 0.9 |

This data suggests that both the length of the alkyl chain and the nature of the terminal functional group in the alkoxy substituent significantly affect the biological activity, highlighting the importance of stereochemical and conformational factors.

Computational and Theoretical Investigations

Molecular Docking Analyses of Ligand-Protein Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis provides insights into the binding affinity and the specific molecular interactions that stabilize the ligand-protein complex.

Binding Affinity Predictions and Scoring

While specific binding affinity data for 3-ethoxy-N-(1H-indazol-5-yl)benzamide is not extensively documented in publicly available literature, studies on analogous benzamide (B126) derivatives offer a comparative framework. For instance, in studies of similar compounds, binding energies are often calculated to quantify the strength of the interaction. These scores, typically expressed in kcal/mol, are determined by scoring functions within the docking software that account for various energetic contributions, including electrostatic and van der Waals interactions. The lower the binding energy score, the more favorable the interaction is predicted to be.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Data not available for this compound | N/A | N/A | N/A |

Identification of Key Interacting Residues and Binding Pockets

The efficacy of a ligand is often determined by its interaction with key amino acid residues within the binding pocket of a target protein. For indazole-based inhibitors, interactions with residues in the hinge region of kinases or with specific residues in other enzyme active sites are frequently observed. These interactions commonly include hydrogen bonds, hydrophobic interactions, and pi-stacking.

For This compound , it is hypothesized that the indazole nitrogen atoms and the amide group could act as hydrogen bond donors and acceptors. The ethoxy group might engage in hydrophobic interactions within a corresponding pocket of a target protein. Detailed studies on related benzimidazole-thiadiazole hybrids have highlighted the importance of specific residues in forming stable complexes, a principle that would similarly apply to this compound. chemdiv.com

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, providing insights into its stability and conformational flexibility.

Conformational Dynamics of Ligand-Target Complexes

MD simulations can reveal how the ligand and protein adapt to each other upon binding. These simulations track the atomic movements over time, illustrating the flexibility of the ligand within the binding site and any induced conformational changes in the protein. Studies on related benzimidazole-thiadiazole hybrids have utilized 100-nanosecond MD simulations to assess the stability of the ligand-protein complex, a method that would be directly applicable to understanding the conformational dynamics of This compound with a putative target. chemdiv.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in optimizing lead structures.

Predictive Models for Compound Potency

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in predicting the biological potency of novel compounds based on their physicochemical properties. While specific QSAR models for this compound are not publicly available, studies on analogous indazole-containing compounds have established robust models that can inform predictions for this molecule. For instance, QSAR studies on a series of indazole derivatives targeting S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) have demonstrated a high correlation between calculated molecular descriptors and inhibitory activity. nih.govnih.gov These models often reveal that a combination of 2D and 3D descriptors is crucial for accurately predicting potency. nih.gov

A hypothetical predictive QSAR model for a series of indazol-5-yl benzamides might take the following form, based on common practices in the field:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors are calculated molecular properties.

Descriptors and Statistical Methodologies

The success of a QSAR model is contingent on the selection of relevant molecular descriptors and appropriate statistical methods. For indazole derivatives, a variety of descriptors have been shown to be significant. nih.gov

Key Descriptor Classes:

Topological Descriptors: These describe the atomic connectivity within the molecule, such as the Balaban J index and Wiener index.

Electronic Descriptors: These quantify the electronic properties, including dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).

Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as the energies of molecular orbitals (HOMO, LUMO), have been shown to be critical in predicting the reactivity and interaction capabilities of molecules. researchgate.net For instance, the HOMO-LUMO energy gap can indicate the chemical reactivity of a compound. nih.gov

3D-Descriptors: These account for the three-dimensional shape of the molecule, such as the van der Waals surface area and molecular volume.

Statistical Methodologies: The development of robust QSAR models relies on various statistical techniques. Multiple Linear Regression (MLR) is a common starting point, while more advanced methods like Partial Least Squares (PLS) and machine learning algorithms (e.g., Support Vector Machines, Random Forest) are increasingly used to handle complex, non-linear relationships between descriptors and activity. nih.gov Genetic algorithms are often employed for descriptor selection to build a statistically significant and predictive model. nih.gov

A study on indazole compounds inhibiting SAH/MTAN-mediated quorum sensing identified several key descriptors as being crucial for activity, including AATS1v (Average ATS descriptor for a specific property), RDF55m (Radial Distribution Function descriptor), E1s (a 3D-MoRSE descriptor), ATSC3s (a 2D-autocorrelation descriptor), and AATSC7s (another averaged ATS descriptor). nih.gov

| Descriptor Type | Example Descriptor | Information Encoded | Relevance to this compound |

| 2D Autocorrelation | AATSC7s | Distribution of atomic properties along the topological structure. | Could capture the influence of the ethoxy and benzamide moieties on the overall electronic distribution. |

| 3D-MoRSE | E1s | 3D arrangement of atoms weighted by atomic properties. | Important for understanding the shape and electronic surface of the molecule, which dictates receptor binding. |

| RDF | RDF55m | Radial distribution of atomic properties from the geometric center. | Provides insights into the distance-dependent properties of the molecule, relevant for interaction with a binding pocket. |

| GETAWAY | HATS5u | Geometrical and topological information of the molecular structure. | Can describe the overall shape and substituent effects of the molecule. |

Table 1: Hypothetical Key Descriptors for this compound Activity

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful tools for identifying novel and potent analogs of a lead compound like this compound. These approaches allow for the rapid evaluation of large numbers of virtual compounds, prioritizing those with the highest predicted affinity for a biological target.

Virtual Screening: This process typically involves docking a library of compounds into the active site of a target protein. While the specific biological target for this compound may not be publicly disclosed, the general methodology is widely applied. For example, structure-based virtual screening has been used to identify indazole-based inhibitors for various kinases. nih.govresearchgate.net The process would involve:

Target Preparation: Obtaining a high-resolution 3D structure of the target protein, often from the Protein Data Bank (PDB).

Library Preparation: Generating 3D conformers of the compounds in the virtual library.

Molecular Docking: Using software like AutoDock or Glide to predict the binding mode and affinity of each compound in the target's active site.

Scoring and Ranking: Ranking the compounds based on their predicted binding energy or other scoring functions.

Virtual Library Design: Based on the structure of this compound, a virtual library can be designed by systematically modifying different parts of the molecule. This allows for the exploration of the structure-activity relationship (SAR) in a focused manner. For instance, a library could be generated by varying the substituents on the benzamide ring or the indazole core. researchgate.net The design of such libraries is often guided by synthetic feasibility and desired physicochemical properties. nih.gov

| Scaffold Position | R-Group Variation | Rationale |

| Benzamide Ring | Introduction of halogens, small alkyl groups, or hydrogen bond donors/acceptors at various positions. | To probe the electronic and steric requirements of the binding pocket. |

| Ethoxy Group | Variation of the alkyl chain length (e.g., methoxy (B1213986), propoxy) or replacement with other functional groups. | To optimize hydrophobic interactions and metabolic stability. |

| Indazole N1-position | Alkylation or substitution with various functional groups. | To explore potential interactions with the solvent or receptor and to modulate the physicochemical properties. |

Table 2: Example of a Virtual Library Design Strategy for this compound Analogs

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules like this compound. researchgate.net These calculations can elucidate reaction mechanisms, predict spectroscopic properties, and explain the nature of intermolecular interactions.

DFT studies on related benzamide and indazole structures have provided valuable insights. For example, calculations on 4-ethoxy-2,3-difluoro benzamide have been used to analyze its vibrational spectra (IR and Raman), frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). nih.govresearchgate.net The MEP is particularly useful for identifying regions of the molecule that are likely to be involved in electrostatic interactions with a biological target, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas.

For this compound, DFT calculations could be used to:

Determine the most stable conformation of the molecule.

Calculate the partial atomic charges to understand the charge distribution.

Analyze the frontier molecular orbitals (HOMO and LUMO) to predict sites of reactivity. The HOMO often indicates regions susceptible to electrophilic attack, while the LUMO points to sites of nucleophilic attack.

Model the hydrogen bonding capabilities of the amide and indazole nitrogen atoms.

Investigate the mechanism of action at a quantum level, for example, by modeling the interaction with a catalytic residue in an enzyme's active site. acs.org

| Computational Method | Information Gained for this compound |

| Geometry Optimization (e.g., B3LYP/6-31G)* | Provides the most stable 3D structure, bond lengths, and bond angles. |

| Frequency Analysis | Predicts vibrational frequencies (IR and Raman spectra) and confirms the nature of the optimized geometry (minimum energy structure). |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions for electrostatic interactions. |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Determines the energy and distribution of the highest occupied and lowest unoccupied molecular orbitals, indicating reactivity and potential for charge transfer. |

| Natural Bond Orbital (NBO) Analysis | Investigates intramolecular and intermolecular bonding and interaction among bonds. |

Table 3: Application of Quantum Chemical Methods to this compound

Comparative and Advanced Research Methodologies

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach begins with the screening of low molecular weight fragments (typically < 300 Da) that exhibit weak but efficient binding to the biological target. These initial hits are then progressively optimized to develop high-affinity lead candidates. The indazole scaffold, a core component of 3-ethoxy-N-(1H-indazol-5-yl)benzamide, is a privileged structure in medicinal chemistry and has been successfully employed in FBDD campaigns.

The initial phase of FBDD involves the identification of small molecular fragments that bind to the target protein. High-throughput screening of a fragment library against a target of interest can be performed using various biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography. For a compound like this compound, a hypothetical FBDD approach might involve screening fragments containing either the indazole or the ethoxy-benzamide moiety to identify initial binding interactions.

Once fragments binding to adjacent sites on the protein are identified, fragment linking can be employed. This strategy involves connecting two or more fragments to generate a larger molecule with significantly higher affinity and specificity. Computational modeling can aid in designing appropriate linkers to connect the fragments in an optimal orientation. For instance, an indazole fragment binding in one pocket and a benzamide (B126) fragment in a neighboring pocket could be linked to generate a more potent inhibitor.

Following the identification of initial fragment hits, the subsequent step is to optimize these fragments to improve their binding affinity and drug-like properties. This is an iterative process guided by structural information obtained from techniques like X-ray crystallography or NMR. For an indazole-based fragment, optimization could involve chemical modifications at various positions of the indazole ring or the benzamide tail to enhance interactions with the target protein. For example, the ethoxy group of this compound could be modified to explore different alkyl or aryl groups to improve potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this phase to systematically evaluate the impact of chemical modifications on biological activity.

| FBDD Strategy | Description | Application to this compound |

| Fragment Screening | Identification of small, low molecular weight compounds that bind to the target. | Screening of indazole and benzamide-containing fragments. |

| Fragment Linking | Connecting two or more fragments that bind to adjacent sites. | Linking an indazole fragment with a separate benzamide fragment. |

| Fragment Growing | Stepwise modification of a single fragment to explore adjacent binding pockets. | Extending the ethoxy or benzamide moiety to pick up additional interactions. |

| Fragment Merging | Combining the structural features of overlapping fragments into a single molecule. | Merging two fragments that share a common binding interaction. |

Chemoproteomics and Target Deconvolution Techniques

A critical step in the development of a new chemical entity is the identification of its molecular target(s), a process known as target deconvolution. Chemoproteomics has emerged as a powerful set of techniques to achieve this by using chemical probes to identify protein interactions in a complex biological system.

For a novel compound like this compound, a chemoproteomic approach would typically involve synthesizing a derivative that incorporates a reactive group (for covalent modification of the target) and a reporter tag (such as biotin or a fluorescent dye) for enrichment and identification. This chemical probe is then incubated with cell lysates or live cells. The probe-bound proteins are subsequently enriched using affinity purification (e.g., streptavidin beads for a biotin tag) and identified by mass spectrometry. This unbiased approach can reveal the direct binding partners of the compound and potential off-target effects.

Target deconvolution can also be achieved through methods like thermal proteome profiling (TPP). TPP is based on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in its melting temperature. By comparing the thermal stability of the entire proteome in the presence and absence of the compound, its targets can be identified.

Advanced Cellular Imaging for Mechanistic Elucidation

Advanced cellular imaging techniques are invaluable for understanding the mechanism of action of a compound within the cellular context. These methods can provide spatial and temporal information about the compound's localization, its effect on cellular structures, and its impact on signaling pathways.

For this compound, a fluorescently labeled version of the compound could be synthesized to visualize its subcellular distribution using confocal microscopy or super-resolution microscopy. This can reveal whether the compound accumulates in specific organelles, which can provide clues about its target.

Furthermore, advanced imaging techniques can be used to monitor the downstream effects of the compound on cellular processes. For instance, if the compound is hypothesized to be a kinase inhibitor, immunofluorescence staining for phosphorylated substrates of the target kinase can be used to assess its inhibitory activity in situ. Live-cell imaging can be employed to study the dynamic effects of the compound on processes such as cell division, migration, or apoptosis. Techniques like Förster Resonance Energy Transfer (FRET) can be used to monitor protein-protein interactions or conformational changes in real-time in response to compound treatment.

Crystallographic Studies of Ligand-Target Complexes

Understanding the precise molecular interactions between a compound and its protein target is fundamental for rational drug design and optimization. X-ray crystallography is a high-resolution technique that provides a three-dimensional structure of the ligand-target complex, revealing the binding mode and key interactions.

The application of X-ray diffraction to study protein-ligand complexes is a cornerstone of structure-based drug design. To obtain the crystal structure of this compound in complex with its putative target, the protein would first need to be expressed, purified, and crystallized. The crystals are then soaked with the compound, or the protein and compound are co-crystallized.

The resulting crystal is then exposed to a focused X-ray beam, and the diffraction pattern is recorded. By analyzing the diffraction data, a detailed electron density map of the protein and the bound ligand can be generated, allowing for the construction of an atomic-resolution 3D model. This model reveals the precise orientation of the compound in the binding site and the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity. This structural information is invaluable for guiding the medicinal chemistry efforts to design more potent and selective analogs.

Below is a table summarizing the crystallographic parameters that would be determined in such a study.

| Crystallographic Parameter | Description |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal. |

| Resolution | A measure of the level of detail in the electron density map. |

| R-work / R-free | Statistical measures of the agreement between the crystallographic model and the experimental data. |

| Ligand Occupancy | The fraction of protein molecules in the crystal that have a ligand bound. |

Analysis of Binding Site Conformational Changes for this compound Not Publicly Available

Detailed research findings and data tables concerning the analysis of binding site conformational changes induced by the chemical compound this compound are not available in publicly accessible scientific literature. Specific studies employing methodologies such as X-ray crystallography, NMR spectroscopy, or computational molecular dynamics simulations that would elucidate these structural changes have not been published for this particular compound.

The mechanism of action for this compound has not been definitively established, though it is hypothesized to potentially involve the inhibition of protein kinases, a common target for indazole-based compounds. Indazole derivatives have been investigated for a variety of biological activities, including as inhibitors of Fibroblast Growth Factor Receptor (FGFR), TTK kinase, and Histone Deacetylases (HDACs). However, research specifically detailing the interaction of this compound with a biological target and the consequent conformational shifts within the binding pocket is currently absent from the scientific record.

Without the identification of a specific biological target and subsequent structural or computational analysis, a detailed discussion of binding site conformational changes, including the creation of data tables illustrating these changes, cannot be provided at this time.

Future Research Directions and Conceptual Potential

Exploration of Novel Biological Targets for Indazole-Benzamide Scaffolds

The versatility of the indazole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, allows it to interact with a diverse range of biological macromolecules. nih.gov While significant research has focused on established targets, the future holds considerable potential for identifying novel proteins and pathways modulated by 3-ethoxy-N-(1H-indazol-5-yl)benzamide and its analogs.

Established and Emerging Targets: Indazole-benzamide derivatives have been successfully developed as inhibitors for several key enzyme families, particularly protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. mdpi.com

Kinase Inhibition: Compounds based on the indazole scaffold have demonstrated potent inhibitory activity against various kinases. For instance, structure-guided design has led to the development of 1H-indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov Other research has identified indazole analogs as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 7 (CDK7), the latter being a potential target for autosomal dominant polycystic kidney disease (ADPKD). nih.govnih.gov The success in targeting these kinases suggests that screening indazole-benzamide libraries against a broader panel of the human kinome could uncover novel and selective inhibitors for other cancer-related or inflammatory pathways. mdpi.com

Tubulin Polymerization: Beyond kinases, novel indazole analogues have been identified as potent inhibitors of tubulin polymerization. nih.gov One such compound was found to bind to the colchicine (B1669291) site of tubulin, exhibiting strong antiproliferative effects in cancer cell lines, including those resistant to existing drugs like paclitaxel. nih.gov This opens a promising avenue for developing new anticancer agents that can overcome mechanisms of drug resistance. nih.gov

Future research should systematically explore other enzyme classes and receptor families. Given the structural motifs present in this compound, potential new target areas could include:

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, are increasingly important cancer targets. The aromatic and hydrogen-bonding features of the indazole-benzamide scaffold may be suitable for interaction with the active sites of these enzymes.

G-Protein Coupled Receptors (GPCRs): Allosteric modulation of GPCRs is a growing field in drug discovery. Aryl sulfonamide derivatives of indazoles have been successfully identified as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4), indicating the scaffold's potential to interact with sites other than the primary ligand-binding pocket. acs.org

Nuclear Receptors: These ligand-activated transcription factors are key targets for metabolic and endocrine disorders. The planar, lipophilic nature of the indazole core could serve as a foundation for designing ligands that modulate nuclear receptor activity.

Table 1: Known and Potential Biological Targets for Indazole-Benzamide Scaffolds

| Target Class | Specific Example | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | ERK1/2, EGFR, CDK7, MAPK1 | Cancer, Polycystic Kidney Disease | nih.govmdpi.comnih.gov |

| Cytoskeletal Proteins | Tubulin (Colchicine Site) | Cancer | nih.gov |

| GPCRs (Allosteric) | CCR4 | Inflammation, Cancer | acs.org |

| Serotonin Receptors | 5-HT3 (Granisetron) | Chemotherapy-induced nausea | nih.gov |

Advanced Synthetic Methodologies for Enhanced Structural Diversity

The generation of a diverse chemical library around the this compound core is essential for exploring structure-activity relationships (SAR) and identifying optimized lead compounds. While classical methods exist, modern synthetic chemistry offers powerful tools to achieve greater structural diversity with higher efficiency. nih.gov

Future synthetic efforts should focus on:

Late-Stage Functionalization: Traditional multi-step syntheses can be time-consuming. Modern methods focusing on direct C-H bond functionalization allow for the modification of the core indazole or benzamide (B126) rings in the final stages of synthesis. researchgate.net Catalytic systems using palladium, copper, or rhodium can enable the direct arylation, alkylation, or acylation of the indazole scaffold, providing rapid access to a wide array of analogs. nih.govresearchgate.net

Photoredox Catalysis: This emerging field uses light to drive chemical reactions under mild conditions. A recently developed method employs a photocatalyst for the direct C3-amidation of 2H-indazoles, a transformation that was previously underdeveloped. acs.org Applying such light-mediated reactions could enable novel functionalizations that are inaccessible through traditional thermal methods.

Combinatorial and Flow Chemistry: To accelerate the discovery process, high-throughput synthesis techniques can be employed. Combining automated synthesis platforms with flow chemistry can enable the rapid production of large libraries of indazole-benzamide derivatives. This approach allows for precise control over reaction conditions and facilitates rapid purification.

Novel Cyclization Strategies: The formation of the indazole ring itself is a critical step. Research into new cyclization reactions, such as organophosphorus-mediated reductive cyclizations or tandem C-H activation/intramolecular annulation, can provide access to novel substitution patterns on the indazole core that are difficult to achieve with standard methods like hydrazine (B178648) condensation. nih.gov

Table 2: Advanced Synthetic Methods for Indazole Derivatives

| Methodology | Description | Potential Advantage | Reference |

|---|---|---|---|

| Direct C-H Functionalization | Transition-metal catalyzed introduction of aryl, alkyl, or acyl groups directly onto the indazole ring system. | Reduces step count, enables late-stage diversification. | nih.govresearchgate.net |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a bromo-indazole with a boronic acid to introduce aryl or heteroaryl groups at specific positions. | High functional group tolerance, reliable for building complexity. | nih.gov |

| Photocatalytic Amidation | Light-mediated, transition-metal-free amidation at the C3 position of the indazole ring. | Mild reaction conditions, access to novel chemical space. | acs.org |

| Reductive Cyclization | Organophosphorus-mediated cyclization of substituted benzamidines to form the indazole core. | Provides access to different substitution patterns on the core scaffold. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For the this compound scaffold, these computational tools can be leveraged to navigate the vast chemical space and prioritize the synthesis of compounds with a higher probability of success.

Key applications include:

Predictive Modeling: ML models can be trained on existing data from indazole-benzamide analogs to predict various properties, such as binding affinity for a specific target, absorption, distribution, metabolism, and excretion (ADME) characteristics, and potential toxicity. researchgate.netcrimsonpublishers.com This allows chemists to virtually screen large libraries of potential compounds and select only the most promising candidates for synthesis, saving time and resources. nih.gov

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), can be used to design entirely new molecules. crimsonpublishers.com By providing the model with a desired property profile (e.g., high affinity for a target kinase, low predicted toxicity), these algorithms can generate novel indazole-benzamide derivatives that a human chemist might not have conceived. springernature.com

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even propose complete synthetic routes for a target molecule. nih.gov This can help chemists overcome synthetic challenges and find the most efficient way to produce a novel analog of this compound designed by computational methods.

Development of Research Tools and Probes Based on the Compound Class

Potent and selective inhibitors like those derived from the indazole-benzamide scaffold are not only potential drugs but also valuable research tools. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system.

Future research should aim to:

Develop Selective Probes: By optimizing the selectivity of an indazole-benzamide inhibitor for a single biological target (e.g., a specific kinase), a highly valuable chemical probe can be created. This probe would allow researchers to investigate the specific role of that target in cellular processes and disease models.

Create "Tag-able" Analogs: To facilitate experiments such as target identification or imaging, analogs of this compound can be synthesized with a functional group (e.g., an alkyne or azide) that allows for "click chemistry." This enables the attachment of fluorescent dyes, affinity tags (like biotin), or other reporter molecules.

Photo-activatable or Covalent Probes: For more advanced studies, researchers could design analogs that can be activated by light or that form a covalent bond with their target. A structure-based approach was used to design 1H-indazole analogues as irreversible EGFR inhibitors, demonstrating the feasibility of this strategy. nih.gov Such probes provide greater spatial and temporal control in experiments and are powerful tools for validating drug targets.

Conceptual Frameworks for Next-Generation Analog Design

The design of future analogs of this compound will be guided by established medicinal chemistry principles, informed by structural biology and computational insights.

Key conceptual frameworks include:

Structure-Activity Relationship (SAR) by Design: Systematic modification of the three main components of the molecule—the ethoxy-substituted benzamide group, the linker, and the indazole core—will continue to be a cornerstone of optimization. For example, studies on indazole arylsulfonamides showed that methoxy (B1213986) groups at the C4 position and small substituents at the C6 position of the indazole were preferred for potency. acs.org Similar systematic exploration around the this compound scaffold will build a detailed SAR map to guide future design.

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known (e.g., from X-ray crystallography), it can be used to rationally design inhibitors. nih.gov The crystal structure of an indazole analog in complex with tubulin revealed its precise binding mode, enabling further rational design of more potent compounds. nih.gov Obtaining crystal structures of this compound or its analogs bound to their targets would be a major step forward.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target and then growing or linking them to create a more potent lead. The 1H-indazole-3-amine structure itself has been identified as an effective "hinge-binding fragment" for interacting with the hinge region of protein kinases. nih.gov This core fragment can be used as a starting point, with other fragments being explored for the benzamide portion to build novel inhibitors.

Scaffold Hopping: While the indazole core is effective, it may be possible to replace it with other heterocyclic systems (bioisosteres) to improve properties like potency, selectivity, or pharmacokinetics. mdpi.com AI tools can assist in identifying suitable scaffolds that maintain the key interactions with the target while offering novel intellectual property and potentially improved drug-like properties.

By integrating these advanced strategies, the full therapeutic and scientific potential of the this compound chemical class can be realized, paving the way for the next generation of innovative medicines and research tools.

Q & A

Basic Question: What synthetic strategies are recommended for introducing the ethoxybenzamide moiety to the indazole scaffold?

Methodological Answer:

The Suzuki-Miyaura cross-coupling reaction is a robust method for attaching aromatic groups to heterocyclic scaffolds like indazole. For example, coupling 3-ethoxybenzamide boronic acid derivatives with halogenated indazole precursors (e.g., 5-bromoindazole) using Pd catalysts (e.g., Pd(dppf)Cl₂) in a dioxane/water solvent system at 100°C for 16 hours can yield the target compound . Key optimization parameters include:

- Catalyst loading : 5–10 mol% Pd for efficient coupling.

- Base selection : K₂CO₃ or Na₂CO₃ to maintain pH >8.

- Purification : Use silica gel chromatography or preparative HPLC to isolate the product from unreacted starting materials .

Basic Question: Which analytical techniques are critical for structural confirmation of 3-ethoxy-N-(1H-indazol-5-yl)benzamide?

Methodological Answer:

- ¹H/¹³C NMR Spectroscopy : Assign peaks using δ values and coupling constants. For example, the indazole NH proton typically appears at δ 10.4–13.0 ppm (exchangeable, broad), while the ethoxy group shows a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 4.0–4.2 ppm (CH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error.

- Infrared (IR) Spectroscopy : Identify the amide C=O stretch at ~1630–1670 cm⁻¹ .

Advanced Question: How can researchers resolve polymorphism issues during crystallographic studies of this compound?

Methodological Answer:

Polymorphism in benzamide derivatives (e.g., orthorhombic vs. monoclinic forms) can arise from cooling rates or solvent selection. To address this:

- Crystallization Conditions : Use slow evaporation with polar aprotic solvents (e.g., DMF/water mixtures) to favor stable polymorphs.

- X-Ray Refinement : Employ SHELXL for structure solution, leveraging Hirshfeld atom refinement (HAR) to resolve disordered ethoxy or indazole groups .

- Differential Scanning Calorimetry (DSC) : Identify thermal transitions to distinguish polymorphic forms .

Advanced Question: What mechanistic considerations are critical for acylation of the indazole amine group?

Methodological Answer:

The acylation reaction (e.g., coupling 1H-indazol-5-amine with 3-ethoxybenzoyl chloride) requires:

- Activation of the Carboxylic Acid : Use HATU or EDCI/HOBt in DMF to generate active esters.

- Base Optimization : Triethylamine (Et₃N) or DIEA to scavenge HCl byproducts.

- Reaction Monitoring : Track progress via TLC (Rf ~0.5 in EtOAc/hexane) or LC-MS to detect intermediates like 3-ethoxybenzoyl-imidazole .

Advanced Question: How should researchers analyze discrepancies in biological activity data across assay conditions?

Methodological Answer:

Contradictory results (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:

- Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES) and ATP concentrations (1–10 mM).

- Compound Solubility : Pre-dissolve in DMSO (<1% final concentration) to avoid aggregation.

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Cross-reference with structural analogs (e.g., 3,4-dichloro-N-(1H-indazol-5-yl)benzamide) to identify SAR trends .

Advanced Question: What strategies enhance yield in multi-step syntheses of indazole-based benzamides?

Methodological Answer:

- Protection-Deprotection : Use trityl groups to shield the indazole NH during acylation, followed by TFA-mediated deprotection .

- Intermediate Purification : Employ flash chromatography (hexane/EtOAc gradients) after each step to remove byproducts.

- Catalyst Recycling : Immobilize Pd catalysts on resins (e.g., Pd@SiO₂) to reduce metal contamination and costs .

Basic Question: How can researchers validate the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Target >95% purity with a retention time matching a certified reference standard.

- Elemental Analysis : Compare experimental C, H, N percentages to theoretical values (e.g., C₁₆H₁₅N₃O₂: C 66.42%, H 5.23%, N 14.52%) .

Advanced Question: What computational tools are recommended for predicting the binding mode of this compound to kinase targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., CDK1).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the benzamide carbonyl and kinase backbone NH groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.